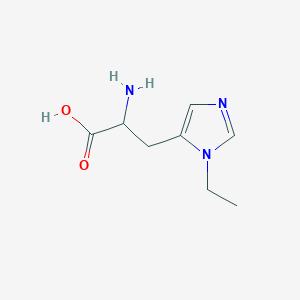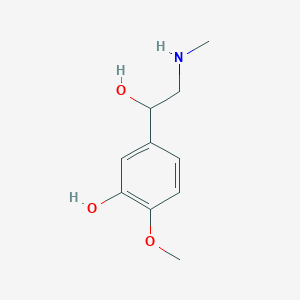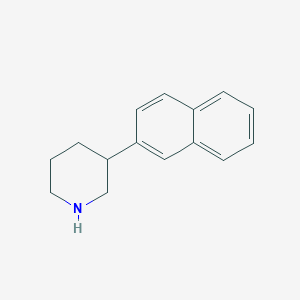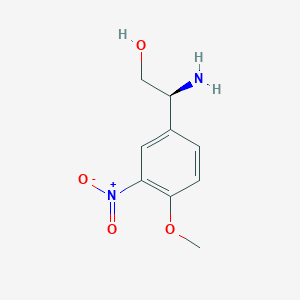
2-Hydroxy-3-methoxy mandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-methoxy mandelic acid is an organic compound belonging to the class of aromatic α-hydroxy carboxylic acids It is a derivative of mandelic acid, characterized by the presence of both hydroxyl and methoxy functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxy mandelic acid can be synthesized through several methods. One common approach involves the reaction of guaiacol (2-methoxyphenol) with glyoxylic acid in the presence of a base such as sodium hydroxide . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy mandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-3-methoxy mandelic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and cosmetic products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy mandelic acid involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s antioxidant and antibacterial activities . Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
2-Hydroxy-3-methoxy mandelic acid can be compared with other similar compounds, such as:
3-Hydroxy mandelic acid: Lacks the methoxy group, which can influence its reactivity and biological activity.
4-Hydroxy-3-methoxy mandelic acid: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior and applications.
Properties
CAS No. |
71857-06-2 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-hydroxy-2-(2-hydroxy-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-14-6-4-2-3-5(7(6)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) |
InChI Key |
SYMPFBURZFGXAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)




![3-[4-(Tert-butyl)phenoxy]pyrrolidine](/img/structure/B13600429.png)







